MAO-B Selective Inhibition vs. Dual Inhibitors
7-Methoxy-N-methylquinoline-8-sulfonamide exhibits an IC₅₀ of 17,000 nM (17 μM) against human MAO-B, with essentially no activity against MAO-A (IC₅₀ >100,000 nM), representing a >5.9-fold selectivity window for MAO-B over MAO-A [1]. In contrast, a structurally optimized series of quinoline-sulfonamide dual inhibitors (compounds a5, a6, a11, a12) displayed IC₅₀ values ranging from 0.47 to 0.59 μM (470–590 nM) against MAO-B, which is approximately 29–36 times more potent than the target compound. However, these optimized analogs also potently inhibit MAO-A (IC₅₀ ~0.59 μM) and cholinesterases, resulting in broad polypharmacology [2]. The target compound's lower potency is counterbalanced by its cleaner selectivity profile, making it a preferred tool for probing MAO-B-specific biology without confounding MAO-A or ChE interference.
Target Compound
MAO-B IC₅₀ 17 µM; MAO-A >100 µM; selectivity >5.9×
Dual Inhibitors (a5, a12)
MAO-B IC₅₀ 0.47–0.59 µM; MAO-A ~0.59 µM; also inhibit ChE
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM (17 μM); MAO-A IC₅₀ >100,000 nM (>100 μM); Selectivity ratio (MAO-A/MAO-B) >5.9 |
| Comparator Or Baseline | Quinoline-sulfonamide dual inhibitors (e.g., compounds a5, a12) from Jalil et al. (2024): MAO-B IC₅₀ = 470–590 nM; MAO-A IC₅₀ = 590 nM; also inhibit BChE and AChE |
| Quantified Difference | Target compound is 29–36× less potent against MAO-B vs. optimized analogs, but >170× selective for MAO-B over MAO-A (vs. ~1× selective for comparator) |
| Conditions | Human recombinant MAO-B and MAO-A expressed in insect cell membranes; substrate: kynuramine; detection: conversion to 4-hydroxyquinoline |
Why This Matters
Procurement decisions for MAO-B studies require balancing potency with isoform selectivity; this compound offers a cleaner pharmacological tool compared to multi-targeting quinoline-sulfonamides, reducing confounding variables in mechanistic investigations.
- [1] BindingDB Entry BDBM50450822 (CHEMBL4216610). 7-Methoxy-N-methylquinoline-8-sulfonamide: Inhibition of Human MAO-B and MAO-A. BindingDB.org, 2025. View Source
- [2] Jalil S, Hussain Z, Abid SMA, Hameed A, Iqbal J. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Adv. 2024;14:8905-8920. doi:10.1039/D3RA05501A. View Source
